molecular formula C13H19N3O B2827405 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034264-27-0

2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Cat. No.: B2827405
CAS No.: 2034264-27-0
M. Wt: 233.315
InChI Key: MZWSSBLWIXCPAY-UHFFFAOYSA-N
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Description

2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group attached to a pyrazolopyrazine core, which is a fused bicyclic system containing both pyrazole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF can yield pyrazolopyrazine derivatives . The reaction typically proceeds without the need for catalysts, making it a convenient and efficient method.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic benefits. Its ability to modulate mGluR2 activity sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-cyclopentyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(9-11-3-1-2-4-11)15-7-8-16-12(10-15)5-6-14-16/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWSSBLWIXCPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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